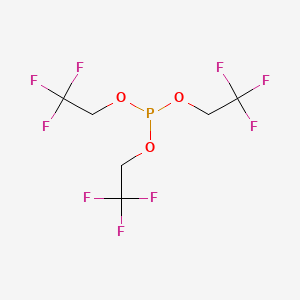
三(2,2,2-三氟乙基)磷酸酯
描述
Tris(2,2,2-trifluoroethyl) phosphite is an organophosphorus compound . It is used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide . It is also used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in Li-ion batteries .
Synthesis Analysis
Tris(2,2,2-trifluoroethyl) phosphite can be synthesized via the Arbuzov reaction with 2-bromo-N-methoxy-N-methylacetamide . A selective three-step substitution transesterification starting with tris(2,2,2-trifluoroethyl) phosphate enables the facile synthesis of mixed unsymmetric phosphate triesters from three different alcohols .Molecular Structure Analysis
The molecular formula of Tris(2,2,2-trifluoroethyl) phosphite is (CF3CH2O)3P . It has a molecular weight of 328.07 .Chemical Reactions Analysis
In the presence of DBU or lithium alkoxides, the substitution of the trifluoroethoxy group at the phosphorus proceeds selectively . In a Li4Ti5O12 (LTO)/Li1.03(Ni0.5Mn0.3Co0.2)0.97O2 (NMC532) cell, its decomposition behavior was investigated at 4.6 V vs. Li/Li+ .Physical And Chemical Properties Analysis
Tris(2,2,2-trifluoroethyl) phosphite is a liquid with a refractive index of 1.324 (lit.) . It has a boiling point of 130-131 °C/743 mmHg (lit.) and a density of 1.487 g/mL at 25 °C (lit.) .科学研究应用
1. High-Voltage Lithium-Ion Batteries
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphite is used as an electrolyte additive for high-voltage lithium-ion batteries using lithium-rich layered oxide cathode .
- Methods of Application: The additive is used during the initial activation and cycling of the lithium-rich layered oxide cathode .
- Results: The beneficial effect of Tris(2,2,2-trifluoroethyl) phosphite improves the long-term cycling stability of the cathode with more than 80% of initial capacity in full cell maintained after 100 cycles at C/3 rate .
2. Interactions with Cathodes
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphite is used to understand interactions between electrolyte additives and cathodes .
- Methods of Application: The decomposition behavior of the additive was investigated at 4.6 V vs. Li/Li+ in a Li4Ti5O12 (LTO)/Li1.03(Ni0.5Mn0.3Co0.2)0.97O2 (NMC532) cell .
- Results: While some of the additive modifies the surface film on the cathode and binds at the surface, it does not passivate the cathode surface towards electrolyte oxidation .
3. Organometallic Chemistry
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphite is used as a ligand in organometallic chemistry to enhance labialization in metal clusters and as a substitutional equivalent for carbon monoxide .
- Methods of Application: The compound is used as a ligand in organometallic reactions .
- Results: The use of Tris(2,2,2-trifluoroethyl) phosphite enhances labialization in metal clusters .
4. Flame Retardant for Lithium-Ion Batteries
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphite (TTFP) is used as a flame retardant additive to suppress lithium-ion battery fires or even explosions and maintain typical battery performance .
- Methods of Application: The performance of the electrolyte was tested by differential scanning calorimetry and thermogravimetric analyzer, and the electrolysis was examined on liquid flash point (FP), self-extinguishing time (SET), and conductivity .
- Results: Adding TTFP to the electrolyte effectively delayed the exothermic peak, reduced the amount of heat, improved the FP, and curtailed the SET .
5. High-Voltage Lithium-Ion Batteries
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphite is used as an electrolyte additive for high-voltage lithium-ion batteries using lithium-rich layered oxide cathode .
- Methods of Application: The additive is used during the initial activation and cycling of the lithium-rich layered oxide cathode .
- Results: The beneficial effect of Tris(2,2,2-trifluoroethyl) phosphite improves the long-term cycling stability of the cathode with more than 80% of initial capacity in full cell maintained after 100 cycles at C/3 rate .
6. Nonflammable Electrolyte Cosolvent
- Application Summary: Tris(2,2,2-trifluoroethyl) phosphite is used as a cosolvent for a nonflammable electrolyte in lithium-ion batteries .
- Methods of Application: The compound is mixed with γ-butyrolactone to prepare a nonflammable electrolyte, with lithium bis(fluorosulfonyl)imide added in the form of a thin film .
- Results: The electrolyte has a higher safety level and better wettability compared to commercial electrolytes .
安全和危害
未来方向
Tris(2,2,2-trifluoroethyl) phosphite is used as a flame-retarding cosolvent, and it is initially mixed with γ-butyrolactone for the first time to formulate a nonflammable electrolyte . This high safety electrolyte helps the graphite/LiNi0.5Co0.2Mn0.3O2 full cell to achieve good electrochemical performance .
属性
IUPAC Name |
tris(2,2,2-trifluoroethyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F9O3P/c7-4(8,9)1-16-19(17-2-5(10,11)12)18-3-6(13,14)15/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQXUBDNNXYJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OP(OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190492 | |
| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,2-trifluoroethyl) phosphite | |
CAS RN |
370-69-4 | |
| Record name | Ethanol, 2,2,2-trifluoro-, phosphite (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 370-69-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=325606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(2,2,2-trifluoroethyl)phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)
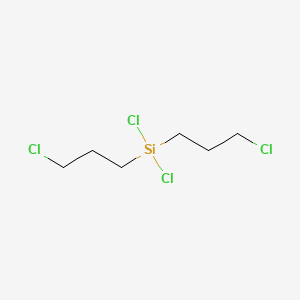
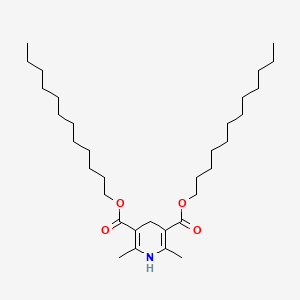
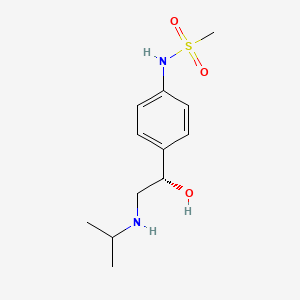
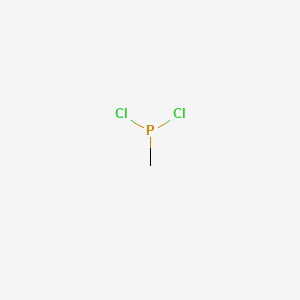
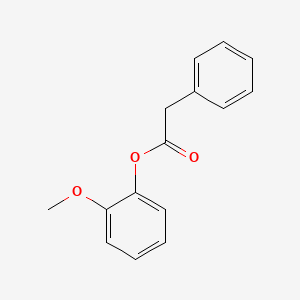
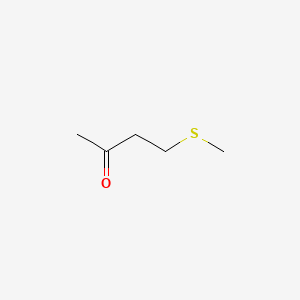
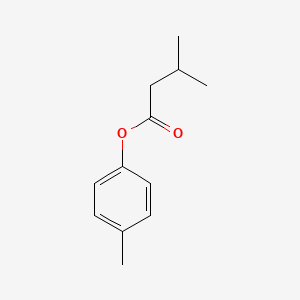
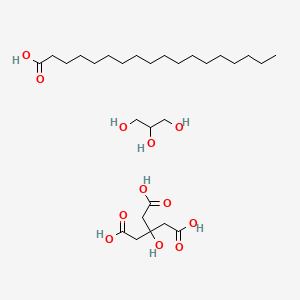
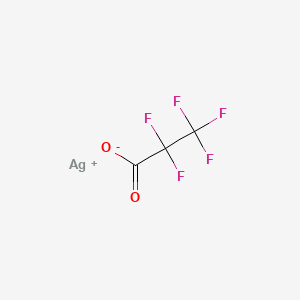
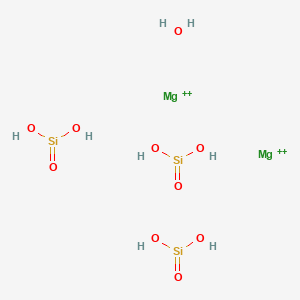
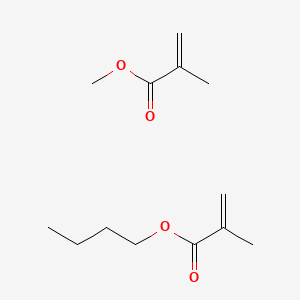

![Benzenesulfonic acid, 4-[(ethylphenylamino)methyl]-](/img/structure/B1584972.png)